Acetamiprid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9

Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran

Synonyms

Canonical SMILES

Insecticidal Activity

Mode of Action

A major area of research explores how Acetamiprid disrupts the nervous system of insects. Studies have shown that it binds to specific receptors in insect nerve cells, interfering with nerve impulse transmission []. This leads to paralysis and ultimately death of the insect.

Target Pests

Scientific research investigates the effectiveness of Acetamiprid against various insect pests. Many studies demonstrate its efficacy in controlling sucking insects like aphids, whiteflies, and psyllids [, ]. Research also explores its use against other pests like thrips and beetle larvae [].

Environmental Impact

Persistence and Degradation

Scientific studies examine the persistence of Acetamiprid in the environment. Research shows that it can persist in soil and water for varying lengths of time depending on factors like temperature and soil type [].

Non-target Effects

The potential impact of Acetamiprid on non-target organisms like beneficial insects and pollinators is a major area of scientific investigation. Studies assess its toxicity to bees, butterflies, and other beneficial insects to determine potential risks associated with its use [].

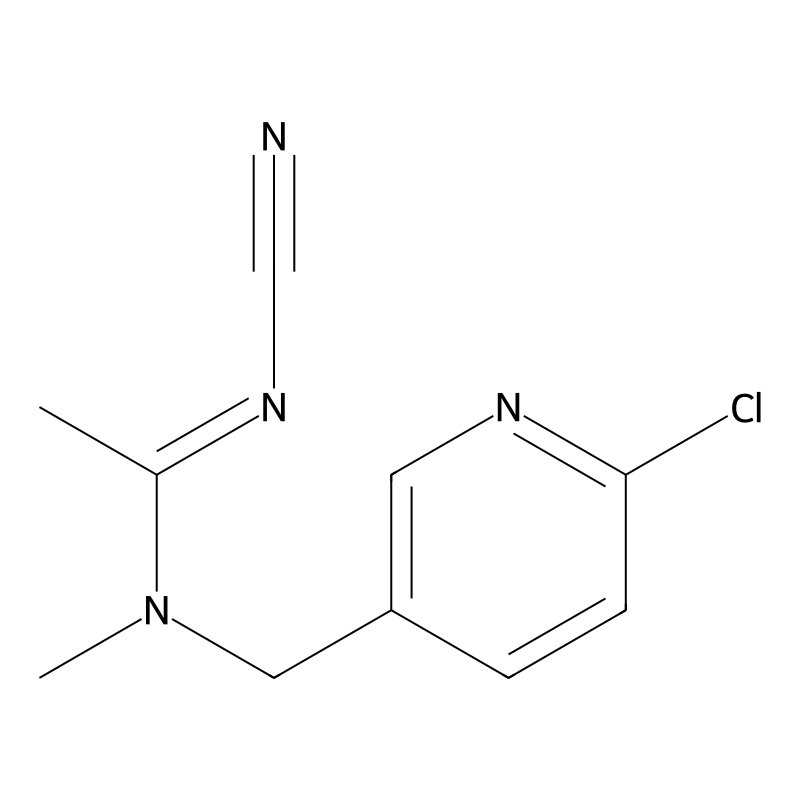

Acetamiprid is a synthetic compound belonging to the neonicotinoid class of insecticides, characterized by its ability to act as an agonist at nicotinic acetylcholine receptors. Its chemical structure is defined as (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine, with the molecular formula C10H11ClN4. This compound is particularly effective against a range of pests due to its neurotoxic properties, which mimic the effects of nicotine in insects, leading to paralysis and death .

Acetamiprid acts as a nicotinic acetylcholine receptor (nAChR) agonist, mimicking the effects of the neurotransmitter acetylcholine []. nAChRs are found in insect nervous systems and play a crucial role in muscle movement. When Acetamiprid binds to these receptors, it disrupts normal nerve impulses, leading to insect hyperactivity, paralysis, and ultimately death []. This mechanism offers selective toxicity, targeting insects while having a lower impact on mammals due to physiological differences in nAChRs [].

While Acetamiprid is generally considered less toxic to mammals compared to insects, there are still safety concerns to consider.

- Toxicity: The Environmental Protection Agency (EPA) classifies Acetamiprid as moderately toxic []. Exposure can cause skin and eye irritation and potential neurologic effects [].

- Environmental Impact: The persistence and potential harm to non-target organisms like bees and aquatic invertebrates are under ongoing investigation [, ].

- Oxidative Cleavage: The nitromethylene bond undergoes oxidative cleavage, leading to the formation of 6-chloronicotinic acid.

- N-Demethylation: This pathway involves the removal of methyl groups followed by further oxidation.

- Cyanamine Group Cleavage: This reaction results in the formation of ketone derivatives, which can be further metabolized into more polar compounds for easier excretion .

These reactions are primarily facilitated by mixed-function oxidases, which enhance the hydrophilicity of acetamiprid metabolites, allowing for efficient excretion from biological systems.

Acetamiprid exhibits potent biological activity primarily through its interaction with nicotinic acetylcholine receptors in insects. It binds to these receptors with high affinity, leading to overstimulation and subsequent paralysis. In humans, while acetamiprid is less toxic than some other neonicotinoids, cases of poisoning have been reported, causing severe symptoms such as lactic acidosis and acute liver injury . The compound's mechanism of action parallels that of nicotine, making it a subject of study for its neurotoxic effects.

The synthesis of acetamiprid involves several steps:

- Formation of Chloropyridinyl Group: This is achieved through chlorination processes on pyridine derivatives.

- Cyano Group Introduction: The cyano group is introduced via nucleophilic substitution reactions.

- Final Coupling: The final product is obtained through coupling reactions that yield the complete structure of acetamiprid .

These methods may vary based on specific industrial or laboratory practices but generally follow established organic synthesis protocols.

Acetamiprid is primarily used as an insecticide in agricultural settings. Its applications include:

- Crop Protection: Effective against various pests including aphids, whiteflies, and thrips.

- Ornamental Plants: Used in horticulture to protect flowers and ornamental plants from pest infestations.

- Integrated Pest Management: Often part of strategies aimed at reducing pesticide resistance by rotating with other classes of insecticides .

Research has demonstrated that acetamiprid interacts significantly with nicotinic acetylcholine receptors not only in insects but also in mammals. Studies indicate that its binding affinity can lead to behavioral changes and neurotoxic effects in non-target species, including humans. This raises concerns regarding environmental impact and safety when used in agricultural practices .

Furthermore, interactions with other chemicals can alter its efficacy and toxicity; for instance, combining acetamiprid with certain fertilizers can degrade its effectiveness .

Acetamiprid shares structural similarities with several other neonicotinoids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Imidacloprid | Yes | Broad-spectrum activity |

| Thiacloprid | Yes | Lower toxicity to beneficial insects |

| Clothianidin | Yes | Longer residual activity |

| Nitenpyram | Yes | Rapid degradation in soil |

| Dinotefuran | Yes | Different mechanism of action |

Acetamiprid is distinguished by its specific binding affinity and metabolic pathways compared to these compounds, making it particularly effective against certain pests while posing unique risks for non-target organisms .

Aerobic/Anaerobic Soil Metabolism

Acetamiprid undergoes rapid degradation through aerobic soil metabolism, representing the primary degradation pathway for this neonicotinoid insecticide in terrestrial environments. Under aerobic conditions, acetamiprid exhibits short half-lives ranging from 1.0 to 8.2 days across various soil studies conducted in the United States and Europe [1] [2]. The compound degrades most efficiently in aerobic soil systems, with degradation rates significantly influenced by soil moisture content, temperature, and microbial activity [3].

Laboratory studies have demonstrated that acetamiprid dissipation follows first-order kinetics in most soil environments, with degradation rates varying according to soil type and environmental conditions. In field studies, acetamiprid typically shows non-persistent behavior with dissipation half-lives of less than 18 days across seven different field trials [1]. The degradation process exhibits biphasic characteristics, with an initial rapid phase (half-life of 1.7 days) followed by a slower secondary phase (half-life of 32 days) [4].

The primary metabolite formed during aerobic soil metabolism is IM-1-4 (methyl(6-chloro-3-pyridyl)methylamine), which reaches maximum concentrations of 73.3% of the applied material after 121 days and proves substantially more persistent than the parent compound [1]. This metabolite demonstrates greater environmental persistence with a calculated half-life of 23.7 days, making it a significant residue of concern in soil systems [4].

Under anaerobic conditions, acetamiprid degradation occurs at significantly slower rates. Anaerobic aquatic metabolism studies reveal estimated half-lives of 45 days, with the major degradate IM-1-4 reaching maximum concentrations of 62.3% of applied material after 6 months [1] [5]. The anaerobic transformation pathway produces multiple degradation products, including secondary metabolites that reach maximum levels of 21% and 17.7% at different time intervals [1].

Photocatalytic and Hydrolytic Degradation

Acetamiprid demonstrates remarkable stability to hydrolysis under environmental conditions, remaining stable at pH values of 5, 7, and 9 at temperatures up to 22°C over extended periods [1] [6]. However, at elevated temperatures and alkaline conditions, hydrolytic degradation becomes more significant. At pH 9 and 35°C, acetamiprid exhibits a half-life of 53 days, which decreases to 13 days at 45°C [6].

Photocatalytic degradation represents an important transformation pathway for acetamiprid in aquatic environments. Direct photolysis in water occurs relatively slowly, with a half-life of 34 days at pH 7 and 25°C [1]. However, the photodegradation rate varies significantly with water quality parameters, with river water showing enhanced degradation rates (half-life of 20.1 days) compared to distilled water (half-life of 68.0 days) [6].

Advanced photocatalytic processes using titanium dioxide (TiO₂) as a catalyst demonstrate enhanced degradation efficiency. Studies utilizing visible light-driven photocatalysis with nitrogen and graphene oxide-doped zinc oxide (N-GO-ZnO) composites achieved complete degradation of acetamiprid within 5 hours under ambient temperature conditions [7] [8]. The photocatalytic process generates multiple intermediate products, including pyridine-containing compounds such as 6-chloronicotinic acid, acetaldehyde, formic acid, and acetic acid [9].

Photodegradation kinetics follow pseudo-first-order reactions in the investigated concentration range, with reaction rates influenced by initial acetamiprid concentration, catalyst type and concentration, and solution pH [10]. The photocatalytic process typically causes significant pH changes, dropping from 5 to 2 during treatment, indicating the formation of acidic degradation products [9].

Microbial Biodegradation Mechanisms

Microbial biodegradation represents the most efficient pathway for acetamiprid removal in environmental systems, with various bacterial strains and consortia demonstrating remarkable degradation capabilities. Pure bacterial cultures, including Stenotrophomonas maltophilia, Pigmentiphaga species, and Pseudoxanthomonas species, have been isolated and characterized for their acetamiprid-degrading abilities [11] [12] [13].

Pigmentiphaga sp. strain AAP-1 exhibits exceptional degradation efficiency, capable of metabolizing 100 milligrams per liter of acetamiprid within 2.5 hours under optimal conditions [11]. Similarly, Pigmentiphaga sp. strain D-2 completely degrades 0.22 millimolar acetamiprid within 72 hours [11]. These strains utilize specific enzymatic pathways, with Pigmentiphaga sp. strain D-2 employing a novel amidase (AceAB) that hydrolyzes the carbon-nitrogen bond of acetamiprid to generate IM-1-4 as the primary intermediate [14].

Stenotrophomonas maltophilia CGMCC 11788 demonstrates significant acetamiprid degradation capacity, achieving 58.9% degradation of 570 milligrams per liter within 8 days through demethylation processes [11]. The strain produces IM-2-1 (N-desmethyl-acetamiprid) as an intermediate through cytochrome P450-mediated demethylation reactions [15].

Streptomyces canus CGMCC 13662 represents a unique actinomycete capable of acetamiprid biodegradation, achieving 70% degradation of 200 milligrams per liter solutions within 48 hours using a novel nitrile hydratase enzyme system [13]. This enzyme system consists of three unusual subunits (AnhD, AnhE, and AnhA) that mediate the formation of IM-1-2 through hydrolysis of the cyanoimine moiety [13].

Microbial consortia demonstrate enhanced degradation capabilities compared to pure cultures due to synergistic interactions enabling complete mineralization. Consortium ACE-3, enriched from acetamiprid-contaminated soil, achieves 96% degradation of 50 milligrams per liter acetamiprid within 144 hours while maintaining metabolic activity across broad pH ranges (6.0-8.0) and temperatures (20-42°C) [12]. The consortium produces less toxic downstream metabolites, making it particularly suitable for bioremediation applications [12].

Sorption Dynamics and Mobility in Soils/Aquatic Systems

Acetamiprid exhibits moderate to high mobility in soil and aquatic systems due to its low sorption affinity and high water solubility characteristics. The compound demonstrates Kd values (adsorption coefficients) ranging from 0.39 to 4.1 milliliters per gram across different soil types, indicating relatively weak binding to soil particles [1] [2]. Organic carbon-normalized partition coefficients (Koc) range from 98 to 308 liters per kilogram, classifying acetamiprid as moderately mobile according to Food and Agriculture Organization mobility classifications [16] [17] [18].

The sorption behavior of acetamiprid depends primarily on soil organic matter content, with organic carbon serving as the dominant sorption phase. Freundlich sorption coefficients (KF) range from 3.56 to 11.31 [(milligrams per kilogram)/(milligrams per liter)]^(1/n) depending on soil type and organic matter content [17]. Soils with higher organic carbon content exhibit enhanced sorption capacity, following the order: forest soil > agricultural soil > lake sediment > sandy soil [17].

Sorption kinetics demonstrate biphasic behavior, with rapid initial sorption within the first few hours followed by slower equilibrium achievement within 47 hours [17]. The sorption process exhibits both fast and slow compartments, with intraparticle diffusion playing a significant role in the overall sorption mechanism [19]. Soil pH and clay content also influence sorption dynamics, with alkaline conditions generally reducing sorption efficiency [19].

Desorption studies reveal that acetamiprid undergoes relatively easy release from soil matrices, with average retention rates of 84% compared to 94% for structurally similar neonicotinoids [19]. The desorption process follows biphasic kinetics similar to sorption, with desorption equilibrium achieved within 94 hours [17]. This ready desorption characteristic, combined with high water solubility (2950 milligrams per liter), contributes to the compound's high mobility potential [20].

In aquatic systems, acetamiprid demonstrates low binding affinity to sediments, with Kd values ranging from 0.39 to 4.1 milliliters per gram [2]. The compound readily partitions into the aqueous phase, making it susceptible to transport via surface runoff and groundwater infiltration. Field studies have documented acetamiprid detection in surface waters at concentrations ranging from 0.008 to 44.1 micrograms per liter following agricultural applications [21].

Ecological Risk Assessment Frameworks

Aquatic Ecosystem Impacts

Acetamiprid poses significant ecological risks to aquatic ecosystems, particularly affecting sensitive invertebrate species and disrupting aquatic food webs. The compound exhibits high toxicity to certain aquatic invertebrates, with some species demonstrating exceptional sensitivity to acetamiprid exposure [2]. Chronic exposure studies reveal that acetamiprid can cause endocrine disruption in fish species, with zebrafish showing significant feminization effects even at the lowest tested concentrations of 0.19 micrograms per liter [22].

Long-term exposure to environmentally relevant concentrations of acetamiprid results in altered hormone production in aquatic organisms. In zebrafish, exposure causes significant increases in gonadal 17β-estradiol levels while decreasing androstenedione concentrations [22]. These hormonal changes correspond with upregulation of steroidogenic genes including ar, cyp19b, fshβ, gnrh2, gnrh3, and lhβ in female fish, while showing downregulation in males [22].

The compound's high water solubility and moderate persistence in aquatic systems contribute to sustained exposure risks. In aerobic aquatic metabolism studies, acetamiprid demonstrates half-lives of 87 to 96 days, while anaerobic conditions extend persistence to 45-365 days [16]. This extended persistence in sediment and deeper water layers creates potential for accumulation and chronic exposure scenarios [23].

Acetamiprid metabolites, particularly IM-1-4, exhibit similar toxicity profiles to the parent compound in aquatic organisms, necessitating total toxic residue approaches in risk assessment frameworks [16]. The metabolite reaches maximum concentrations exceeding 60% of applied material in anaerobic aquatic systems, potentially maintaining toxic effects long after parent compound degradation [1].

Terrestrial Ecosystem Interactions

Terrestrial ecosystems face complex exposure scenarios through direct application, spray drift, and soil contamination pathways. Acetamiprid demonstrates high toxicity to terrestrial invertebrates, including beneficial species such as earthworms and non-target arthropods [24]. The compound's mobility in soil systems creates risks for groundwater contamination and affects soil organism communities [16].

Plant uptake studies reveal that acetamiprid can be absorbed by vegetation and translocated throughout plant tissues, creating dietary exposure pathways for herbivorous species [25]. The compound affects terrestrial plant growth, with documented phytotoxicity to both monocotyledonous and dicotyledonous species through root and foliar exposure routes [25].

Bird populations face particular risks from acetamiprid exposure through dietary and contact pathways. The compound demonstrates high toxicity to avian species, with risk quotients exceeding levels of concern for multiple bird species [26] [25]. Reproductive effects include reduced egg viability, developmental abnormalities, and behavioral changes that affect survival and reproduction success [26].

Soil microbial communities experience both direct toxic effects and indirect impacts through altered soil chemistry. While some microorganisms demonstrate acetamiprid degradation capabilities, exposure can shift microbial community structure, affecting soil ecosystem functions [27]. Studies show increased relative abundance of certain bacterial phyla (Acidithiobacillus, Ascomycetes, Stramenobacteria) while reducing others (Acidobacteria, Chlorobacteria, Sporobacteria) [27].

Bioaccumulation and Trophic Transfer

Acetamiprid exhibits low bioaccumulation potential based on its octanol-water partition coefficient (log Kow = 0.8), indicating limited partitioning into lipid tissues [20]. However, the compound's systemic distribution and metabolism in organisms create potential for bioaccumulation through specific uptake mechanisms [28]. Mammalian studies demonstrate rapid absorption and metabolism with elimination half-lives of less than one day, suggesting minimal accumulation in higher trophic levels [20].

Trophic transfer studies reveal that acetamiprid can move through food webs, although transfer efficiency varies significantly among species and environmental conditions [28] [29]. Aquatic food webs show particular vulnerability, with uptake by primary producers (algae) creating exposure pathways for higher trophic levels [28]. However, controlled studies suggest that trophic transfer via algal uptake may not significantly impact fish development at environmentally relevant concentrations [28].

The compound's metabolites may exhibit different bioaccumulation characteristics than the parent compound. Cytochrome P450 enzyme systems in various species produce different metabolite profiles, with some metabolites showing enhanced persistence in tissues [15]. Avian species demonstrate higher metabolic clearance rates compared to mammals, with clearance rates ranging from 1.5 to 46.5 nanoliters per minute per milligram protein depending on species [15].

Global climate change factors, including temperature and salinity variations, significantly influence bioaccumulation patterns and trophic transfer efficiency. Studies with pyrethroid-resistant prey organisms demonstrate that environmental stressors can enhance bioaccumulation in predatory fish, with bioaccumulation ranging from 39 to 557 nanograms per gram lipid depending on environmental conditions [29]. These findings suggest that acetamiprid bioaccumulation may be similarly influenced by climate-related environmental changes [29].

Gas Chromatography (Gas Chromatography-Flame Thermionic Detection, Gas Chromatography-Nitrogen Phosphorus Detection, Gas Chromatography-Mass Spectrometry)

Gas chromatographic methods represent the cornerstone analytical approach for acetamiprid determination in agricultural products and environmental samples. The Japanese Ministry of Health, Labour and Welfare has established comprehensive gas chromatographic protocols utilizing multiple detection systems to ensure reliable quantification [1]. These methods employ a silicate glass capillary column (0.53 millimeters internal diameter, 30 meters length) coated with 5% phenyl-methyl silicone with 1.5 micrometers film thickness [1].

Gas Chromatography-Flame Thermionic Detection provides excellent selectivity for nitrogen-containing compounds such as acetamiprid. The method utilizes helium as the carrier gas with optimized flow rates to achieve acetamiprid elution at approximately 33 minutes [1]. The analytical procedure involves complex sample preparation including extraction with 100 milliliters of acetone, homogenization for 3 minutes, and subsequent cleanup using solid-phase extraction with acetone/n-hexane mixtures [1]. The final test solution is reconstituted in exactly 5 milliliters of acetone, ensuring precise concentration control [1].

Gas Chromatography-Nitrogen Phosphorus Detection offers similar performance characteristics to Gas Chromatography-Flame Thermionic Detection but with enhanced nitrogen selectivity. The detector temperature is maintained at 260°C with carefully optimized air and hydrogen flow rates [1]. Recovery studies demonstrate excellent performance with recoveries ranging from 74% to 92% across various fortification levels [2]. The method achieves a limit of quantification of 0.01 milligrams per kilogram, which is well below maximum residue limits established by regulatory authorities [1] [2].

Gas Chromatography-Mass Spectrometry provides the highest level of analytical confidence through molecular identification capabilities. This technique enables both qualitative and quantitative analysis through electron impact ionization and subsequent mass spectral fragmentation [3]. The method demonstrates exceptional sensitivity with a lowest detectable concentration of 0.001 milligrams per kilogram [3]. Recovery rates at fortification levels of 0.015 and 0.030 milligrams per kilogram range between 82.4% and 85.7%, with relative standard deviations lower than 12.2% [3].

The Gas Chromatography-Mass Spectrometry approach utilizes full-scan mass spectrometry and tandem mass spectrometry modes for comprehensive analysis [3]. Sample preparation involves ethyl acetate extraction followed by cleanup procedures to remove matrix interferences [3]. The method has been successfully validated for determination of acetamiprid in various vegetables including tomatoes, peppers, and leafy greens [3].

Liquid Chromatography (High Performance Liquid Chromatography, Liquid Chromatography-Tandem Mass Spectrometry)

Liquid chromatographic techniques have emerged as highly effective alternatives to gas chromatographic methods, particularly for thermally labile compounds and complex matrix analysis. These methods offer several advantages including reduced sample preparation requirements, broader applicability to polar metabolites, and enhanced method robustness.

High Performance Liquid Chromatography with Diode Array Detection represents a widely adopted approach for acetamiprid analysis across multiple matrices. The Collaborative International Pesticides Analytical Council methodology employs C18 columns with acetonitrile plus water plus 10% phosphoric acid solution as the mobile phase, with Ultraviolet detection at 246 nanometers and coumarin as internal standard [4]. Alternative methods utilize CN columns with n-heptane plus ethanol mobile phase and Ultraviolet detection at 254 nanometers with p-nitroaniline as internal standard [4].

Recent developments have focused on environmentally friendly High Performance Liquid Chromatography methods utilizing 100% water mobile phases. These methods employ Inertsil WP300 C4 columns with photodiode array detection, achieving total run times of less than 7 minutes [5] [6]. Retention times for acetamiprid and its N-desmethyl metabolite (IM-2-1) are 5.75 and 6.49 minutes, respectively [5]. The method demonstrates excellent linearity with correlation coefficients exceeding 0.99 and detection limits of 0.013 micrograms per milliliter for acetamiprid and 0.006 micrograms per milliliter for IM-2-1 [5].

High Performance Liquid Chromatography-Diode Array Detector methods for plant protection product analysis have been validated according to SANCO/3030/99 revision 5 guidelines [7] [8]. These methods utilize acetonitrile and water (60:40 volume/volume) as the mobile phase with Ultraviolet detection at 254 nanometers [8]. The analytical procedure demonstrates appropriate linearity with correlation coefficients greater than 0.99 and satisfactory precision confirmed by acceptable ratios of relative standard deviation to expected relative standard deviation [7] [8].

Recovery studies using standard addition methods show excellent accuracy with recoveries of 99.31% to 101.18% for acetamiprid concentrations above 10% [7] [8]. The method specificity is confirmed through analysis of blank control samples and standard addition procedures, ensuring that detector response is solely dependent on analyte concentration changes [8].

Liquid Chromatography-Tandem Mass Spectrometry provides the highest level of analytical sensitivity and specificity for acetamiprid determination. These methods typically employ QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedures followed by Multiple Reaction Monitoring detection [9]. The analytical approach utilizes acetonitrile extraction with primary secondary amine and magnesium sulfate cleanup to remove matrix co-extractives [9].

Multiple Reaction Monitoring transitions for acetamiprid employ the precursor ion at mass-to-charge ratio 223.05 with daughter ions at 126.05, 56.50, and 99.05 for quantification and confirmation [9]. The method operates in positive electrospray ionization mode with optimized collision energies of -22, -23, and -17 electron volts [9]. Chromatographic separation is achieved within 3.50 minutes using binary gradient elution with mobile phase flow rates of 0.40 milliliters per minute [9].

Method validation demonstrates excellent linearity with coefficient of determination values higher than 0.998 across concentration ranges from 0.001 to 0.1 micrograms per milliliter [9]. The limit of detection is 0.0005 micrograms per gram, while the limit of quantification is established at 0.002 milligrams per kilogram [9]. Recovery studies conducted at limit of quantification, 5 times limit of quantification, and 10 times limit of quantification levels show recoveries of 74.79% to 94.71% with relative standard deviation values for intraday and interday precision studies ≤20% [9].

Matrix effects are evaluated by comparing angular coefficients obtained from calibration curves in solvent and matrix, with effects typically ranging from -3.81% to +20% [9]. The method successfully determines acetamiprid residues in various matrices including okra, vegetables, fruits, and groundwater samples [9] [10].

Spectroscopic and Chromatographic Validation

Method Specificity and Selectivity

Method specificity represents a critical validation parameter ensuring that analytical methods can unequivocally distinguish and quantify acetamiprid in the presence of other matrix components, metabolites, and potential interferents. Specificity is demonstrated through comprehensive analysis of blank control samples and systematic evaluation of potential interferences at the retention time of acetamiprid [8].

Metabolite Identification and Profiling

Comprehensive metabolite identification and profiling represent essential components of acetamiprid analytical methodology, providing critical insights into biotransformation pathways and enabling accurate assessment of total residue levels. Advanced mass spectrometric techniques have been employed to characterize acetamiprid metabolites in various biological and environmental matrices.

Primary Metabolite Characterization has identified N-desmethyl-acetamiprid (IM-2-1) as the most prominent metabolite formed through N-demethylation reactions [14] [15]. This metabolite exhibits molecular weight of 208.6 Daltons and elutes at retention times of 2.88 to 6.49 minutes depending on chromatographic conditions [14]. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry analysis shows the low-energy mass spectrum with [M+H]+ ion at mass-to-charge ratio 209.0597, with mass error between measured and theoretical values of 1.43 parts per million [14].

High-energy mass spectrum analysis provides fragment ion at mass-to-charge ratio 126.0113, formed by loss of C4H6N3, confirming structural identification [14]. The metabolite demonstrates earlier elution compared to the parent compound due to increased polarity resulting from N-demethylation [14]. Quantitative analysis reveals that N-desmethyl-acetamiprid represents the most strongly detected metabolite, reaching maximum plasma concentrations at 4 hours post-administration and completely eliminating by 48 hours [14].

Secondary Metabolite Identification encompasses multiple transformation products formed through various biochemical pathways. 6-chloronicotinic acid represents a common metabolite formed through oxidative cleavage of the pyridyl ring system [12] [16]. This metabolite exhibits molecular weight of 157.6 Daltons and serves as a biomarker for exposure to multiple neonicotinoid insecticides including acetamiprid, imidacloprid, and thiacloprid [16] [15].

Analytical methods for 6-chloronicotinic acid determination employ both High Performance Liquid Chromatography-Diode Array Detection and Gas Chromatography-Mass Spectrometry approaches [12]. The compound demonstrates retention time of 0.699 minutes under optimized High Performance Liquid Chromatography conditions with linear calibration ranges from 0.05 to 1 microgram per milliliter [12]. Correlation coefficients of 0.947 indicate good linearity despite the polar nature of this metabolite [12].

Advanced Metabolite Profiling utilizing Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry has identified four distinct acetamiprid metabolites in rat plasma samples [14] [17]. These include N-[(6-chloro-3-pyridyl)methyl]-N′-cyano-acetamidine (M1), N-[(6-chloropyridin-3-yl)methyl]-acetamide (M2), N-cyano-N′-methylacetamidine (M3), and 6-(methylsulfanyl)nicotinic acid (M4) [14] [17].

M2 metabolite demonstrates [M+H]+ ion at mass-to-charge ratio 185.0478 with mass error of -2.16 parts per million, representing formation through hydrolysis and oxidation pathways [14]. The metabolite shows retention time of 2.22 minutes and exhibits time-dependent concentration changes, reaching maximum levels at 12 to 24 hours post-administration [14] [17].

M3 metabolite exhibits [M+H]+ ion at mass-to-charge ratio 98.0716 with mass error of -2.04 parts per million [14]. This low molecular weight metabolite results from extensive cleavage and demethylation reactions, representing terminal degradation products [14]. M4 metabolite demonstrates [M+H]+ ion at mass-to-charge ratio 170.0274 with mass error of -0.59 parts per million, formed through methylthiolation pathways [14].

Human Metabolite Profiling has been conducted using Liquid Chromatography/Time-of-Flight Mass Spectrometry with comprehensive metabolite databases [15]. Analysis of human urine samples identified seven distinct metabolites including acetamiprid N-desmethyl metabolite, three imidacloprid metabolites, common metabolite N-(6-chloronicotinoyl)-glycine, and two clothianidin metabolites [15].

The N-(6-chloronicotinoyl)-glycine metabolite represents a particularly significant finding as it serves as a common biomarker for multiple neonicotinoid exposures [15]. This conjugated metabolite demonstrates molecular weight of 214.6 Daltons and variable retention times depending on analytical conditions [15]. Quantitative analysis utilizes Liquid Chromatography/Tandem Mass Spectrometry with validated calibration curves and quality control procedures [15].

Method Development for Total Residue Analysis has been established to determine combined levels of acetamiprid and its metabolites in crop matrices [2]. This approach involves alkaline hydrolysis, potassium permanganate oxidation, and esterification using diazomethane to convert all residues to methyl 6-chloronicotinate for Gas Chromatography determination [2]. The method achieves limit of detection of 0.01 parts per million with recoveries ranging from 74% to 92% for fortified samples [2].

Purity

Physical Description

Color/Form

White crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Odor

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

MeSH Pharmacological Classification

Vapor Pressure

Pictograms

Irritant

Other CAS

135410-20-7

Absorption Distribution and Excretion

To ascertain the effect of administration of acetamiprid in single low and high doses, the absorption, distribution, metabolism and excretion of acetamiprid in rats were investigated. [Pyridine- 2,6-(14)C]acetamiprid was intravenously or orally administered to five male and five female rats in groups A, B and D at dose levels of 1.0, 1.0 and 50 mg/kg bw, respectively. In group CN-B, the metabolism study of [cyano-(14)C]acetamiprid was performed at a dose level of 1.0 mg/kg bw. Group A was for the determination of the absorption rate by calculation from the excretion rate and metabolite analysis. Groups B, D and CN-B were for blood levels, tissue distribution, metabolite analysis and excretion rate. ... In summary, acetamiprid orally dosed in rats was rapidly absorbed and widely distributed into the tissues via blood. The majority of the radioactivity was excreted in the urine through the kidney and in the feces via bile. The disappearance of the radioactivity from the body of the rat was rapid, and there were no tissues that are presumed to accumulate the compound. No differences in the sexes were observed.

A biliary excretion study was conducted using Sprague-Dawley bile duct-cannulated rats approximately 10-12 weeks old at dosing. Four male and four female bile duct-cannulated rats received single doses of [(14)C]acetamiprid in 0.9% saline through an intragastric cannula. The average dose rates were 1.02 and 1.07 mg/kg bw for the male and female rats, respectively. The radiochemical purity of [(14)C]acetamiprid in the dose solution was determined to be 97.1% by HPLC analysis. One male and one female rat were dosed with placebo (0.9% saline, containing no test substance). A steady increase in [(14)C]acetamiprid residue level was observed in bile from 3 to 12 hours post-dosing, with the highest amount (percentage of administered dose) at 12 hours post-dosing in both male and female rats. The average recovery of the administered dose in bile over a 48-hour period was 19.9% +/- 1.47% in the male rats and 18.6% +/- 0.62% in the female rats. Recovery of the [(14)C]acetamiprid residues excreted in bile accounted for less than 20% of the total administered dose, suggesting that bile is not a predominant excretory pathway in either the male or the female rats. The absorption of the test substance and the extent of fi rst-pass metabolism/presystemic elimination were not signifi cantly different between the sexes. were not significantly different between the sexes. The average recovery of the administered dose in feces over a 48-hour period was 6.72% 3.36% in the male rats and 5.84% +/- 0.86% in the female rats. The average recovery of the administered dose in urine over a 48-hour period was 24.3% +/- 5.22% in the male rats and 36.9% +/- 3.80% in the female rats. In the male and female rats, the sum of urine plus cage rinses, 60.2% +/- 5.20% and 64.4% +/- 2.86%, respectively, accounted for the major residues, suggesting that most of the administered dose was excreted in urine. The average recovery of the administered dose in liver at 48 hours post-dosing was 0.22% 0.13% in the male rats and 0.18% +/- 0.18% in the female rats. The average recovery of the administered dose in the gastrointestinal tract at 48 hours post-dosing was 0.46% +/- 0.34% in the male rats and 0.33% +/- 0.23% in the female rats. These results indicate that an insignificant amount of acetamiprid (< 1% in the collected tissues) was absorbed into the liver or remained in the gastrointestinal tract in both the male and female rats. the male and female rats. The total recoveries of the administered dose in the three male rats were 93.2%, 92.8% and 89.6%, respectively. The total recoveries of the administered dose in the three female rats were 94.9%, 93.5% and 91.2%, respectively.

The extent of absorption of acetamiprid was studied following application of 70% wettable powder containing [(14)C]acetamiprid (purity 97.5%) to the skin of male Crl: CD(SD)BR rats. The animals were approximately 8 weeks old upon arrival and weighed 176-216 g (preliminary phase) and 143-203 g (defi nitive phase). Target dose levels were 1, 10 and 100 ug/sq cm. Actual dose levels were 0.0136 mg/animal (1.09 ug/sq cm), 0.119 mg/animal (9.53 ug/sq cm) and 1.13 mg/animal (90.2 ug/sq cm). A preliminary phase, consisting of two groups of four animals each, was conducted to evaluate and establish test material application and skin washing techniques. In the preliminary phase, male rats were dermally dosed at two levels (0.0128 mg/animal and 1.26 mg/animal). In the definitive phase, three groups of 24 rats per group were dermally dosed with [(14)C]-acetamiprid at three dose levels. A control group of two rats received only the vehicle (1% carboxymethylcellulose aqueous solution). Urine and feces were collected from each rat. Immediately before sacrifice, the skin at the application site was washed. Four rats per time point from each dose group were sacrificed at 0.5, 1, 2, 4, 10 and 24 hours; the control rats were sacrifi ced at 24 hours. At sacrifice, blood was collected by cardiac puncture. Among the treated groups, the mean total recovery of radioactivity ranged from 96.6% to 102%, with most of the radioactivity (63.9-87.5%) in the skin wash. Radioactivity in the skin at the application site accounted for 10.2-32.2% of the applied radioactivity. Radioactivity in blood, excreta and carcasses accounted for less than 6.50% of the applied radioactivity. The amounts of radioactivity found in the blood, eliminated in the excreta and retained in the carcass were considered to result from direct dermal absorption of [(14)C]acetamiprid. Within groups, amounts of dermal absorption increased with increasing exposure time. The highest absorption was detected at the longest exposure time, 24 hours post-dosing, and accounted for 4.27% (0.581 ug), 6.34% (7.54 ug) and 2.82% (31.9 ug) for the 1.09, 9.53 and 90.2 ug/sq cm dose groups, respectively. The sum of direct absorption and amount of radioactivity remaining in the skin at the application site was considered to be indirect absorption. The amounts of indirect absorption were 3-5 ug, 25-37 ug and 118-197 ug for the 1.09, 9.53 and 90.2 ug/sq cm dose groups, respectively. The highest concentration of radioactivity in blood was 0.001 ppm for the 1.09 ug/sq cm dose group at 24 hours post-dosing, 0.019 ppm and 0.010 ppm for the 9.53 ug/sq cm dose group at 10 and 24 hours post-dosing, respectively, and 0.041 ppm for the 90.2 ug/sq cm dose group at 24 hours post-dosing. The amount of direct absorption of acetamiprid in rats was proportional at the two lower dose levels and appeared to reach saturation at the highest dose level.

For more Absorption, Distribution and Excretion (Complete) data for Acetamiprid (9 total), please visit the HSDB record page.

Metabolism Metabolites

BACKGROUND: Neonicotinoids, which are novel pesticides, have entered into usage around the world because they are selectively toxic to arthropods and relatively non-toxic to vertebrates. It has been suggested that several neonicotinoids cause neurodevelopmental toxicity in mammals. The aim was to establish the relationship between oral intake and urinary excretion of neonicotinoids by humans to facilitate biological monitoring, and to estimate dietary neonicotinoid intakes by Japanese adults. METHODOLOGY/PRINCIPAL FINDINGS: Deuterium-labeled neonicotinoid (acetamiprid, clothianidin, dinotefuran, and imidacloprid) microdoses were orally ingested by nine healthy adults, and 24 hr pooled urine samples were collected for 4 consecutive days after dosing. The excretion kinetics were modeled using one- and two-compartment models, then validated in a non-deuterium-labeled neonicotinoid microdose study involving 12 healthy adults. Increased urinary concentrations of labeled neonicotinoids were observed after dosing. Clothianidin was recovered unchanged within 3 days, and most dinotefuran was recovered unchanged within 1 day. Around 10% of the imidacloprid dose was excreted unchanged. Most of the acetamiprid was metabolized to desmethyl-acetamiprid. Spot urine samples from 373 Japanese adults were analyzed for neonicotinoids, and daily intakes were estimated. The estimated average daily intake of these neonicotinoids was 0.53-3.66 ug/day. The highest intake of any of the neonicotinoids in the study population was 64.5 ug/day for dinotefuran, and this was <1% of the acceptable daily intake.

... Five males and five female /rats/ were orally administered a daily dose of non-labelled acetamiprid for 14 days followed by a single dose of radiolabelled acetamiprid on day 15. The urine and feces were collected once on day 14 and then at 24-hour intervals after administration of the [(14)C]acetamiprid dose solution until sacrifice. Qualitative analysis of metabolites was performed by thin-layer co-chromatography with unlabelled reference substances. The unknown metabolite was identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the glycine conjugate of IC-O (abbreviated as IC-O-Gly). The major radioactive compounds in the excreta of rats were acetamiprid itself (males: 5.21%; females: 7.41%), demethylated compound IM-2-1 (males: 15.48%; females: 20.39%), nicotinic acid derivative IC-O (males: 11.12%; females: 8.01%) and IC-O glycine conjugate IC-O-Gly (males: 10.10%; females: 10.32%). In addition, MeS-IC-O, IM-1-4, IM-2-4, IM-O, IM-1-3 and IM-2-3 were detected, but they accounted for less than 2% of the dose. There were several unknown compounds in urine, and the maximum abundance of an unknown compound in the "others" fraction was 1.0%. It was considered that the major metabolic routes of acetamiprid in rats are the production of IM-2-1 by N-demethylation, the production of IC-O by detachment of the cyanoacetamide side-chain from IM-2-1, and the production of IS-1-1 and IS-2-1 by detachment of the cyanoacetamide sidechain from acetamide and IM-2-1, respectively.

... Radioactive compounds in the excreta of rats were identified and analysed quantitatively. The major compounds identified were acetamiprid itself (males: 6.10%; females: 5.63%), demethylated compound IM-2-1 (males: 19.51%; females: 19.00%) and nicotinic acid derivative IC-O (males: 28.19%; females: 25.52%) in group B; acetamiprid (males: 7.75%; females: 7.34%), IM-2-1 (males: 24.48%; females: 21.37%) and IC-O (males: 27.11%; females: 27.63%) in group D; and acetamiprid (males: 4.16%; females: 6.12%), IM-2-l (males: 13.39%; females: 18.98%) and IC-O (males: 28.13%; females: 24.73%) in group A. Acetamiprid (males: 3.98%; females: 4.51%), IM-2-1 (males: 16.95%; females: 16.56%), IS-1-1 (males: 13.15%; females: 16.45%) and IS-2-1 (males: 35.61%; females: 30.23%) were detected as the main compounds in group CN-B. IS-1-1 and IS-2-1 were thought to be generated by cleavage of the side-chains of acetamiprid and IM-2-1. In addition, IC-O-Gly, MeS-IC-O, IM-1-4, IM-2-4, IM-O, IM-1-3 and IM-2-3 were detected in groups A, B and D, but each at less than 4% of the dose. The main metabolic pathways of acetamiprid in rats were the transformation to IM-2-1 by demethylation and further to IC-O after cleaving IS-1-1 and IS-2-1 from acetamiprid and IM-2-1, respectively

For more Metabolism/Metabolites (Complete) data for Acetamiprid (8 total), please visit the HSDB record page.

Wikipedia

Biological Half Life

Oral dosing of 1 mg/kg led to maximal blood levels within 2 hr of treatment in either sex. Under these conditions, elimination half-life estimates were 6 to 11 hr. Oral dosing of 50 mg/kg was associated with a minor delay in maximal blood levels (3-7 hr), and with longer elimination half-lives (8 and 15 hr in M and F, respectively).

Use Classification

Insecticides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

This paper describes a novel method for sensitive determination of thiamethoxam, imidacloprid and acetamiprid based on solid-phase extraction with multiwalled carbon nanotubes as the packed materials. Factors that maybe influence the enrichment efficiency, such as sample flow rate, sample pH, and sample volume, were investigated in detail. Under the optimized conditions, the detection limits of thiamethoxam, imidacloprid and acetamiprid were 6.1, 5.4 and 6.7 ng/L, respectively. The experimental results indicated that there was good linearity (R2>0.9993) over the range of 0.08 approximately 100 ng/mL and good reproducibility with the relative standard deviations over the range of 0.7 approximately 1.1% (n=6). The proposed method has been applied to the analysis of real-world water samples, and satisfactory achievements were obtained. The average spiked recoveries were in the range of 87.5 approximately 109.8%. All the results indicated that the proposed method could be used for the simultaneous determination of the three pesticides in environmental water samples at trace levels.

Determination of 3 neonicotinoid insecticides, nitenpyram, imidacloprid, and acetamiprid, was studied. Vegetables and fruits were extracted with acetonitrile. The crude extract was passed through a weak anion-exchange cartridge (PSA). The effluent was subjected to silica gel cartridge. Imidacloprid and acetamiprid were eluted with 10 mL of 4:6 (v/v) acetone/hexane, followed by nitenpyram with acetone (20 mL). Pesticides were determined by HPLC with a C-18 column and diode-array detection system. Imidacloprid and acetamiprid were recovered at about 90% at the spike levels with 0.2 and 2 mg/kg in cucumber, potato, tomato, eggplant, Japanese radish, and grape. Nitenpyram was recovered at 64-80%. Relative standard deviations were less than 10% throughout all the recovery tests. In the residue analysis, agriculturally incurred pesticides at 0.08-0.14 mg/kg were designated with UV spectra compared with respective reference standards.

Gold nanoparticles (Au NPs) decorated multiwalled carbon nanotube-reduced graphene oxide nanoribbon (Au/MWCNT-rGONR) composites were synthesized by a one-pot reaction. By employing the resulting Au/MWCNT-rGONR composites as the support for aptamer immobilization, we developed an ultrasensitive label-free electrochemical impedimetric aptasensor for acetamiprid detection, which was based on that the variation of electron transfer resistance was relevant to the formation of acetamiprid-aptamer complex at the modified electrode surface. Compared with pure Au NPs and MWCNT-rGONR, the Au/MWCNT-rGONR composites modified electrode was the most sensitive aptasensing platform for the determination of acetamiprid. The proposed aptasensor displayed a linear response for acetamiprid in the range from 5x10(-14) M to 1x10(-5) M with an extremely low detection limit of 1.7x10(-14) M (S/N=3). In addition, this impedimetric aptasensor possessed great advantages including the simple operation process, low-cost, selectivity and sensitivity, which provided a promising model for the aptamer-based detection with a direct impedimetric method.

For more Analytic Laboratory Methods (Complete) data for Acetamiprid (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

A semiautomated method based on ultra-high performance liquid chromatography (UHPLC) coupled to Orbitrap high resolution mass spectrometry has been developed for the determination of neonicotinoids (imidacloprid, acetamiprid, clothianidin, dinotefuran, nitenpyram, thiacloprid and thiamethoxam) and the metabolite acetamiprid-n-desmethyl in urine samples. Two automated methods were tested (solid-phase extraction "SPE" and turbulent flow chromatography "TurboFlow"), obtaining the best results when TurboFlow was applied. The total analysis time for the developed method was 14min. The optimized method was validated, obtaining suitable results for all validation parameters. Recoveries ranged from 78% to 116% meanwhile repeatability and reproducibility were evaluated obtaining values lower than 10% and 20% respectively (except for dinotefuran and nitenpyram at 0.2 ug/L). The limit of quantification (LOQ) for all compounds was established at 0.2 ug/L. The proposed analytical methodology was applied to analyze the target compounds in thirty six urine samples from pregnant women living in agricultural areas of Almeria (Spain). Imidacloprid, acetamiprid and acetamiprid-n-desmethyl were detected in some of the samples at concentrations ranging from 0.23 to 1.57 ug/L. Furthermore, dinotefuran was identified in two samples at trace levels.

LC-MS/MS determination in urine.

Interactions

The aim of this study was to investigate the effects of water soluble fullerene (fullerenol) nanoparticles on the in vitro genotoxicity induced by the insecticide acetamiprid. Healthy human lung cells (IMR-90) were treated with fullerenol C60(OH)n (n: 18-22) alone and in combination with acetamiprid for 24 hr. The micronucleus test, comet assay and gamma-H2AX foci formation assays were used as genotoxicity endpoints. Cytotoxicity was evaluated using the clonogenic assay. The maximum tested concentration of fullerenol (1.600 ug/mL) induced 77% survival whereas the lowest concentration (25 ug/mL) was not cytotoxic whereas acetamiprid was cytotoxic. Fullerenol did not induce genotoxicity at tested concentrations (50-1600 ug/L). On the other hand, acetamiprid (>50 uM) significantly induced formation of micronuclei, and double and single stranded DNA breaks in IMR-90 cells. For simultaneous exposure studies, two non-cytotoxic concentrations (50 and 200 ug/mL) of fullerenol and three cytotoxic concentrations of acetamiprid (100, 200 and 400 uM) were selected. As a result, we observed that co-exposure with fullerenol significantly reduced the cytotoxicity and genotoxicity of acetamiprid in IMR-90 cells. Our results indicated the protective effect of water soluble fullerene particles on herbicide induced genotoxicity.

Curcumin is a molecule found in turmeric root that has anti-inflammatory, antioxidant, and anti-tumor properties and has been widely used as both an herbal drug and a food additive to treat or prevent neurodegenerative diseases. This study aimed to investigate the effect of curcumin on neurobehavioral and neuropathological alterations induced by acetamiprid on male rats. Three groups of ten male Wistar rats each were used for the study: the first was a control group (CTR) that did not consume acetamiprid (ACE); the second was an experimental group (ACE) that consumed 40 mg/kg body weight/day of acetamiprid; and the third group (CUR) received curcumin (100 mg/kg) and acetamiprid (40 mg/kg) in combination. Neurobehavioral evaluations including inclined plane performance and forepaw grip time were studied. Treatment with CUR significantly prevented ACE-treated rats from impairments in the performance of neurobehavioral tests, indicating the presence of deficits on sensorimotor and neuromuscular responses. In addition, Curcumin administration protects rats against acetamiprid-induced cerebellum toxicity such as increase in AChE and BChE activities, decrease on cells viability, oxidative stress, and an increase of intracellular calcium. Taken together, these results demonstrate ... that ACE treatment substantially impairs the survival of primary neuronal cells through the induction of necrosis concomitantly with the generation of an oxidative stress. Additionally, curcumin reduced histopathological changes caused by ACE.

The detection of developmental neurotoxicity (DNT) of chemicals has high relevance for protection of human health. However, DNT of many pesticides is only little known. Furthermore, validated in vitro systems for assessment of DNT are not well established. Here we employed the rat pheochromocytoma cell line PC-12 to evaluate DNT of 18 frequently used pesticides of different classes, including neonicotinoids, pyrethroids, organophosphates, organochlorines, as well as quaternary ammonium compounds, the organic compound used in pesticides, piperonyl butoxide, as well as the insect repellent diethyltoluamide (DEET). We determined the outgrowth of neurites in PC-12 cells co-treated with nerve growth factor and different concentrations of biocides for 5 days. Furthermore, we determined transcriptional alterations of selected genes that may be associated with DNT, such as camk2alpha and camk2beta, gap-43, neurofilament-h, tubulin-alpha and tubulin-beta. Strong and dose- dependent inhibition of neurite outgrowth was induced by azamethiphos and chlorpyrifos, and dieldrin and heptachlor, which was correlated with up-regulation of gap-43. No or only weak effects on neurite outgrowth and transcriptional alterations occurred for neonicotinoids acetamiprid, clothianidin, imidacloprid and thiamethoxam, the pyrethroids lambda-cyhalothrin, cyfluthrin, deltamethrin, and permethrin, the biocidal disinfectants C12-C14-alkyl(ethylbenzyl)dimethylammonium (BAC), benzalkonium chloride and barquat (dimethyl benzyl ammonium chloride), and piperonyl butoxide and DEET. Our study confirms potential developmental neurotoxicity of some pesticides and provides first evidence that azamethiphos has the potential to act as a developmental neurotoxic compound. We also demonstrate that inhibition of neurite outgrowth and transcriptional alterations of gap-43 expression correlate, which suggests the employment of gap-43 expression as a biomarker for detection and initial evaluation of potential DNT of chemicals.

AIMS: Acetamiprid (ACE) is an insecticide of the neonicotinoid family, the most widely used in the world. Herein, we assessed the effect of ACE on either the humoral or cellular immune responses of rodents. We also evaluated the role of curcumin in the restoration of altered immune responses after ACE treatment. METHODS: Five groups of five Swiss Albino mice were immunized intraperitoneally with the recombinant form of CFP32, a virulence factor of Mycobacterium tuberculosis. One group received ACE (5 mg/kg) during 61 days, a second one received ACE associated with curcumin (100 mg/kg). Three control groups were included; one untreated, the second received corn oil and the third received curcumin alone. The humoral immune response was assessed by ELISA testing the anti-rCFP32 antibody concentrations in the serum. The cellular immune response was assessed by analyzing the cellular proliferation of the splenocytes stimulated in vitro by a mitogen or rCFP32. RESULTS: The ACE-treated mice showed a significant immunosuppression of the specific humoral response with a restorative effect of curcumin when administered with ACE. Similarly, ACE significantly decreased the level of splenocyte proliferation after either a non specific or a specific activation. Curcumin partially restores the antigen specific cellular immune response. Moreover, when administered alone, curcumin significantly inhibits the proliferative responses to the mitogen confirming its anti-mitogenic effect. Histological analysis showed alteration of spleens of mice exposed to ACE. SIGNIFICANCE: Altogether, our data indicated that ACE could potentially be harmful to the immune system.

Dates

2: Kachangoon R, Vichapong J, Burakham R, Santaladchaiyakit Y, Srijaranai S. Ultrasonically Modified Amended-Cloud Point Extraction for Simultaneous Pre-Concentration of Neonicotinoid Insecticide Residues. Molecules. 2018 May 12;23(5). pii: E1165. doi: 10.3390/molecules23051165. PubMed PMID: 29757232.

3: Francesena N, Schneider MI. Selectivity assessment of two biorational insecticides, azadirachtin and pyriproxyfen, in comparison to a neonicotinoid, acetamiprid, on pupae and adults of a Neotropical strain Eretmocerus mundus Mercet. Chemosphere. 2018 May 2;206:349-358. doi: 10.1016/j.chemosphere.2018.05.010. [Epub ahead of print] PubMed PMID: 29754059.

4: Feyereisen R. Toxicology: Bee P450s Take the Sting out of Cyanoamidine Neonicotinoids. Curr Biol. 2018 May 7;28(9):R560-R562. doi: 10.1016/j.cub.2018.03.013. PubMed PMID: 29738731.

5: Song S, Zhang C, Chen Z, He F, Wei J, Tan H, Li X. Simultaneous determination of neonicotinoid insecticides and insect growth regulators residues in honey using LC-MS/MS with anion exchanger-disposable pipette extraction. J Chromatogr A. 2018 May 3. pii: S0021-9673(18)30561-2. doi: 10.1016/j.chroma.2018.05.003. [Epub ahead of print] PubMed PMID: 29735281.

6: Marina CF, Bond JG, Muñoz J, Valle J, Quiroz-Martínez H, Torres-Monzón JA, Williams T. Efficacy of larvicides for the control of dengue, Zika, and chikungunya vectors in an urban cemetery in southern Mexico. Parasitol Res. 2018 Jun;117(6):1941-1952. doi: 10.1007/s00436-018-5891-x. Epub 2018 Apr 30. PubMed PMID: 29713901.

7: Hayat K, Afzal M, Aqueel MA, Ali S, Saeed MF, Khan QM, Ashfaq M, Damalas CA. Insecticide exposure affects DNA and antioxidant enzymes activity in honey bee species Apis florea and A. dorsata: Evidence from Punjab, Pakistan. Sci Total Environ. 2018 Apr 23;635:1292-1301. doi: 10.1016/j.scitotenv.2018.04.221. [Epub ahead of print] PubMed PMID: 29710582.

8: Bahreyni A, Yazdian-Robati R, Ramezani M, Abnous K, Taghdisi SM. Fluorometric aptasensing of the neonicotinoid insecticide acetamiprid by using multiple complementary strands and gold nanoparticles. Mikrochim Acta. 2018 Apr 29;185(5):272. doi: 10.1007/s00604-018-2805-7. PubMed PMID: 29705858.

9: Li B, Lin J, Pang X, Li H, Li X, Liu F, Mu W. Binary mixtures of alcohol ethoxylates, nonylphenol ethoxylates and pesticides exhibit comparative bioactivity against three pests and toxicological risks to aquatic organisms. Chemosphere. 2018 Aug;204:44-50. doi: 10.1016/j.chemosphere.2018.04.034. Epub 2018 Apr 7. PubMed PMID: 29649663.

10: Moyakao K, Santaladchaiyakit Y, Srijaranai S, Vichapong J. Preconcentration of Trace Neonicotinoid Insecticide Residues Using Vortex-Assisted Dispersive Micro Solid-Phase Extraction with Montmorillonite as an Efficient Sorbent. Molecules. 2018 Apr 11;23(4). pii: E883. doi: 10.3390/molecules23040883. PubMed PMID: 29641473.

11: Sun N, Ding Y, Tao Z, You H, Hua X, Wang M. Development of an upconversion fluorescence DNA probe for the detection of acetamiprid by magnetic nanoparticles separation. Food Chem. 2018 Aug 15;257:289-294. doi: 10.1016/j.foodchem.2018.02.148. Epub 2018 Mar 2. PubMed PMID: 29622212.

12: Şenyildiz M, Kilinc A, Ozden S. Investigation of the genotoxic and cytotoxic effects of widely used neonicotinoid insecticides in HepG2 and SH-SY5Y cells. Toxicol Ind Health. 2018 Jun;34(6):375-383. doi: 10.1177/0748233718762609. Epub 2018 Mar 28. PubMed PMID: 29591886.

13: Manjon C, Troczka BJ, Zaworra M, Beadle K, Randall E, Hertlein G, Singh KS, Zimmer CT, Homem RA, Lueke B, Reid R, Kor L, Kohler M, Benting J, Williamson MS, Davies TGE, Field LM, Bass C, Nauen R. Unravelling the Molecular Determinants of Bee Sensitivity to Neonicotinoid Insecticides. Curr Biol. 2018 Apr 2;28(7):1137-1143.e5. doi: 10.1016/j.cub.2018.02.045. Epub 2018 Mar 22. PubMed PMID: 29576476; PubMed Central PMCID: PMC5887109.

14: Kumar N, Narayanan N, Gupta S. Application of magnetic molecularly imprinted polymers for extraction of imidacloprid from eggplant and honey. Food Chem. 2018 Jul 30;255:81-88. doi: 10.1016/j.foodchem.2018.02.061. Epub 2018 Feb 12. PubMed PMID: 29571502.

15: Bartlett AJ, Hedges AM, Intini KD, Brown LR, Maisonneuve FJ, Robinson SA, Gillis PL, de Solla SR. Lethal and sublethal toxicity of neonicotinoid and butenolide insecticides to the mayfly, Hexagenia spp. Environ Pollut. 2018 Jul;238:63-75. doi: 10.1016/j.envpol.2018.03.004. Epub 2018 Mar 12. PubMed PMID: 29544197.

16: Çamlıca Y, Bediz SC, Çömelekoğlu Ü, Yilmaz ŞN. Toxic effect of acetamiprid on Rana ridibunda sciatic nerve (electrophysiological and histopathological potential). Drug Chem Toxicol. 2018 Mar 14:1-6. doi: 10.1080/01480545.2018.1442475. [Epub ahead of print] PubMed PMID: 29536770.

17: Zhou Y, Lu X, Fu X, Yu B, Wang D, Zhao C, Zhang Q, Tan Y, Wang X. Development of a fast and sensitive method for measuring multiple neonicotinoid insecticide residues in soil and the application in parks and residential areas. Anal Chim Acta. 2018 Aug 3;1016:19-28. doi: 10.1016/j.aca.2018.02.047. Epub 2018 Feb 20. PubMed PMID: 29534801.

18: Li Y, Long L, Yan H, Ge J, Cheng J, Ren L, Yu X. Comparison of uptake, translocation and accumulation of several neonicotinoids in komatsuna (Brassica rapa var. perviridis) from contaminated soils. Chemosphere. 2018 Jun;200:603-611. doi: 10.1016/j.chemosphere.2018.02.104. Epub 2018 Feb 20. PubMed PMID: 29510368.

19: Montiel-León JM, Duy SV, Munoz G, Amyot M, Sauvé S. Evaluation of on-line concentration coupled to liquid chromatography tandem mass spectrometry for the quantification of neonicotinoids and fipronil in surface water and tap water. Anal Bioanal Chem. 2018 Apr;410(11):2765-2779. doi: 10.1007/s00216-018-0957-2. Epub 2018 Mar 5. PubMed PMID: 29508034.

20: Bagri P, Jain SK. Assessment of acetamiprid-induced genotoxic effects in bone marrow cells of Swiss albino male mice. Drug Chem Toxicol. 2018 Feb 6:1-7. doi: 10.1080/01480545.2018.1429461. [Epub ahead of print] PubMed PMID: 29405074.